1-Amino-3,7-dimethylpurine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3,7-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-10-3-9-5-4(10)6(13)12(8)7(14)11(5)2/h3H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVLIYUAMBPQRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30321018 |

Source

|

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81281-47-2 |

Source

|

| Record name | NSC367963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30321018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Amino-3,7-dimethylpurine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,7-dimethylpurine-2,6-dione, also known as 1-aminotheobromine, is a fascinating derivative of the naturally occurring methylxanthine theobromine. Its structural similarity to other biologically active purine alkaloids suggests its potential as a scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of plausible synthetic routes for this compound, addressing a notable gap in currently available literature. While a direct, published protocol for its synthesis is not readily found, this document, grounded in established principles of heterocyclic chemistry, proposes two primary synthetic strategies: a classical approach via the Traube purine synthesis and a more direct, albeit theoretical, N-amination of theobromine. This guide offers detailed, step-by-step methodologies, mechanistic insights, and critical analysis of each approach to empower researchers in their synthetic endeavors.

Introduction: The Significance of 1-Amino-3,7-dimethylpurine-2,6-dione

The purine ring system is a cornerstone of medicinal chemistry, with xanthine derivatives like caffeine and theophylline being prime examples of its therapeutic importance[1][2]. 1-Amino-3,7-dimethylpurine-2,6-dione, a derivative of theobromine, introduces an amino group at the N-1 position, a modification that can significantly alter its physicochemical properties and biological activity. The introduction of an amino group can serve as a handle for further derivatization, opening avenues for the creation of novel compound libraries with potential applications in various therapeutic areas. The structural relationship between theobromine, theophylline, and the target molecule is depicted below.

Proposed Synthetic Strategies

Two primary synthetic pathways are proposed for the synthesis of 1-Amino-3,7-dimethylpurine-2,6-dione:

-

Strategy A: Adaptation of the Traube Purine Synthesis. A robust and well-established method for constructing the purine ring system from a pyrimidine precursor[3][4].

-

Strategy B: Direct Electrophilic N-Amination of Theobromine. A more concise but theoretical approach involving the direct introduction of an amino group onto the theobromine scaffold.

The following sections will provide a detailed exploration of each strategy, including reaction mechanisms, step-by-step protocols, and a discussion of the rationale behind the proposed experimental choices.

Strategy A: Traube Purine Synthesis Adaptation

The Traube purine synthesis is a powerful tool for the de novo construction of purines from 4,5-diaminopyrimidine derivatives[3][4][5]. This strategy offers a high degree of control over substituent placement on the purine core. The proposed synthetic sequence for 1-Amino-3,7-dimethylpurine-2,6-dione is outlined below.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests that it can be constructed from a suitably substituted 4,5-diaminouracil derivative. The key steps involve the formation of the imidazole ring fused to the pyrimidine core.

Sources

- 1. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Traube purine synthesis | PPTX [slideshare.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis and Characterization of a Novel Aminoxanthine Derivative: 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of a novel aminoxanthine derivative, 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential therapeutic applications. The methodologies described herein are grounded in established chemical principles and analytical techniques, providing a robust framework for the preparation and validation of this new compound.

Introduction: The Therapeutic Potential of Aminoxanthine Derivatives

Xanthine and its derivatives are a class of purine alkaloids that have long been a cornerstone in medicinal chemistry.[1] Naturally occurring xanthines like caffeine and theophylline are widely consumed and utilized for their stimulant and bronchodilatory properties, respectively.[2] The pharmacological versatility of the xanthine scaffold stems from its ability to interact with various biological targets, most notably as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[3] These interactions translate into a wide array of physiological effects, including smooth muscle relaxation, central nervous system stimulation, and anti-inflammatory responses.[3][4]

Chemical modification of the xanthine core, particularly at the C8 position, has been a fruitful strategy for developing derivatives with enhanced potency, selectivity, and novel biological activities.[5] The introduction of an amino group at this position, creating aminoxanthine derivatives, opens up avenues for exploring new chemical space and therapeutic applications, including anticancer,[5] antibacterial,[3] and neuroprotective agents.[1] This guide focuses on the synthesis and characterization of a novel 8-arylamino-substituted theophylline derivative, chosen for its potential to exhibit unique pharmacological properties due to the extended conjugation and the presence of an additional reactive amino group.

Synthesis of 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

The synthesis of the target compound is achieved through a nucleophilic aromatic substitution reaction between the readily available 8-bromotheophylline and p-phenylenediamine. This approach is favored for its directness and relatively mild reaction conditions.

Causality of Experimental Choices

-

Choice of Reactants: 8-bromotheophylline is an excellent starting material as the bromine atom at the C8 position is a good leaving group, susceptible to nucleophilic attack. p-Phenylenediamine is chosen as the nucleophile to introduce the desired (4-aminophenyl)amino moiety.

-

Solvent System: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is selected to facilitate the dissolution of the reactants and to promote the nucleophilic substitution reaction.

-

Base: An organic base, such as triethylamine (TEA), is added to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards product formation.

-

Reaction Temperature: The reaction is heated to ensure a sufficient rate of reaction, as the nucleophilicity of the aromatic amine is moderate.

-

Purification: The crude product is purified by recrystallization from ethanol to remove unreacted starting materials and byproducts, yielding a product of high purity.

Synthetic Pathway

Caption: Synthetic scheme for the novel aminoxanthine derivative.

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-bromotheophylline (2.59 g, 10 mmol), p-phenylenediamine (1.30 g, 12 mmol), and N,N-dimethylformamide (DMF, 40 mL).

-

Addition of Base: To the stirred suspension, add triethylamine (2.1 mL, 15 mmol).

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain it at this temperature for 8-10 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

-

Workup: After completion of the reaction (disappearance of the 8-bromotheophylline spot on TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (200 mL) with constant stirring.

-

Isolation of Crude Product: A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water to remove DMF and excess p-phenylenediamine.

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Physicochemical Characterization

A battery of analytical techniques is employed to unequivocally confirm the structure and purity of the synthesized 8-((4-aminophenyl)amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.

Characterization Workflow

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 1-Aminotheobromine: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the Nature of this Guide

1-Aminotheobromine is a fascinating, yet largely unexplored, derivative of the well-known xanthine alkaloid, theobromine. As of the latest literature review, comprehensive experimental data on 1-aminotheobromine remains scarce. This guide, therefore, takes a predictive and theoretical approach, grounded in the established chemical principles of physical organic chemistry and the known characteristics of theobromine and related aminopurine compounds. The information presented herein is intended to serve as a robust foundation for researchers embarking on the synthesis and investigation of this novel molecule.

Introduction to the Xanthine Scaffold and the Promise of 1-Aminotheobromine

Theobromine, or 3,7-dimethylxanthine, is a purine alkaloid naturally found in the cacao plant.[1] Its physiological effects, including acting as a vasodilator, diuretic, and heart stimulator, are well-documented.[1] The introduction of an amino group at the 1-position of the theobromine core is hypothesized to significantly alter its electronic properties, hydrogen bonding capabilities, and overall pharmacological profile. This guide provides a detailed exploration of the predicted chemical properties and structure of 1-aminotheobromine.

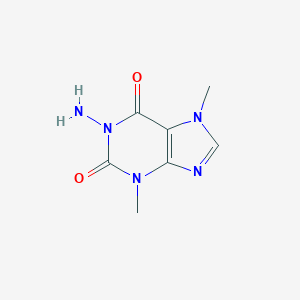

Molecular Structure and Nomenclature

The core of 1-aminotheobromine is the theobromine structure, a dimethylxanthine.[2] The key modification is the substitution of a hydrogen atom with an amino group (-NH2) at the N-1 position of the purine ring system.

IUPAC Name: 1-amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Chemical Structure:

Caption: Chemical structure of 1-aminotheobromine.

Predicted Physicochemical Properties

The introduction of a primary amine is expected to influence the physicochemical properties of theobromine. The following table summarizes the known properties of theobromine and the predicted properties of 1-aminotheobromine.

| Property | Theobromine | 1-Aminotheobromine (Predicted) | Rationale for Prediction |

| Molecular Formula | C₇H₈N₄O₂[3] | C₇H₉N₅O₂ | Addition of an NH₂ group and removal of one H. |

| Molecular Weight | 180.16 g/mol [3] | 195.17 g/mol | Calculated based on the predicted molecular formula. |

| Melting Point | 351 °C[4] | Lower than Theobromine | The introduction of the amino group may disrupt the crystal lattice packing of theobromine, leading to a lower melting point. However, the potential for increased hydrogen bonding could counteract this to some extent. |

| Solubility in Water | 330 mg/L[4] | Higher than Theobromine | The polar amino group can participate in hydrogen bonding with water molecules, which is expected to increase aqueous solubility compared to theobromine. |

| pKa (Strongest Acidic) | 9.28[2] | Similar to Theobromine | The acidic proton is on the imidazole ring, which should be minimally affected by the N-1 amino group. |

| pKa (Strongest Basic) | -0.91[2] | Higher than Theobromine | The addition of the basic amino group will significantly increase the overall basicity of the molecule. |

Proposed Synthesis Pathway

A plausible synthetic route to 1-aminotheobromine could involve the N-amination of a suitable theobromine precursor. A generalized, hypothetical workflow is presented below. The synthesis of aminopurines often involves multi-step processes.[5]

Caption: A generalized, hypothetical workflow for the synthesis of 1-aminotheobromine.

Experimental Protocol Considerations:

-

Starting Material: A key consideration is the choice of the starting material. Direct amination of theobromine at the N-1 position is challenging due to the presence of other reactive nitrogen atoms. A more feasible approach would be to start with a precursor where the 1-position is available for substitution.

-

Protecting Groups: To achieve regioselectivity, protection of the N-7 and potentially other sites might be necessary before the amination step.

-

Aminating Agent: A variety of aminating agents could be explored, such as hydroxylamine-O-sulfonic acid or other electrophilic aminating reagents.

-

Reaction Conditions: Optimization of solvent, temperature, and reaction time would be crucial for achieving a good yield.

-

Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials and byproducts.

Predicted Spectroscopic Data

Predicting the spectroscopic data is essential for the characterization of a novel compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-aminotheobromine is expected to show distinct signals for the protons of the amino group, the methyl groups, and the C-8 proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -NH₂ | 5.0 - 7.0 | Broad singlet | The chemical shift of amine protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| N₇-CH₃ | ~3.9 | Singlet | Similar to the N₇-methyl protons in theobromine (~3.85 ppm in DMSO).[6] |

| N₃-CH₃ | ~3.4 | Singlet | Similar to the N₃-methyl protons in theobromine (~3.34 ppm in DMSO).[6] |

| C₈-H | ~8.0 | Singlet | Similar to the C₈-H proton in theobromine (~7.97 ppm in DMSO).[6] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C2, C6) | 150 - 170 | Typical range for carbonyl carbons in a purine ring system. |

| C4, C5, C8 | 100 - 150 | Aromatic and heterocyclic carbons. The C8 carbon is expected to be in a similar environment to that in theobromine (~142.7 ppm).[6] |

| N-CH₃ (N3, N7) | 25 - 35 | The methyl carbons at N3 and N7 are expected to be in a similar range to those in theobromine (N3-CH₃ ~28.2 ppm, N₇-CH₃ ~32.9 ppm).[6] |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in 1-aminotheobromine.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| N-H (Amine) | 3300 - 3500 | Stretching (likely two bands for a primary amine) |

| C-H (Methyl) | 2850 - 3000 | Stretching |

| C=O (Amide) | 1650 - 1750 | Stretching (two distinct bands are expected) |

| C=N, C=C | 1500 - 1650 | Ring stretching |

| N-H (Amine) | 1580 - 1650 | Bending |

Mass Spectrometry

Mass spectrometry will be crucial for confirming the molecular weight of 1-aminotheobromine.

-

Expected Molecular Ion (M⁺): m/z = 195.08

-

Fragmentation Pattern: The fragmentation pattern is expected to involve the loss of the amino group, methyl groups, and cleavage of the purine ring.

Potential Biological Activity and Applications

The introduction of an amino group at the N-1 position could lead to novel biological activities.

-

Enhanced Receptor Binding: The amino group could act as a hydrogen bond donor, potentially enhancing the binding affinity to various biological targets, such as adenosine receptors or phosphodiesterases, for which theobromine is a known weak inhibitor.[3]

-

Modified Pharmacokinetics: The increased polarity due to the amino group may alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound compared to theobromine.

-

Novel Pharmacological Effects: Aminopurines are known to possess a wide range of biological activities.[5] 1-Aminotheobromine could exhibit unforeseen activities, making it a candidate for screening in various disease models.

-

Precursor for Further Derivatization: The primary amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of 1-substituted theobromine analogs with potentially diverse pharmacological properties.

Conclusion

While experimental data on 1-aminotheobromine is not yet available, this in-depth theoretical guide provides a solid framework for its future investigation. The predictions regarding its chemical properties, structure, and potential synthesis are based on well-established chemical principles and data from related compounds. The unique structural features of 1-aminotheobromine suggest that it could be a valuable lead compound in drug discovery, warranting further synthetic and pharmacological exploration.

References

-

Wikipedia. Theobromine. [Link]

-

PubChem. Theobromine | C7H8N4O2 | CID 5429. [Link]

-

FooDB. Showing Compound Theobromine (FDB000455). [Link]

-

RSC Publishing. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. [Link]

-

The Good Scents Company. theobromine, 83-67-0. [Link]

-

ResearchGate. (PDF) Aminopurines: synthesis, modifications, and applications. [Link]

-

DNAmod. theobromine. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 1-Amino-3,7-dimethylpurine-2,6-dione

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and bioavailability of a new chemical entity. This technical guide provides a comprehensive overview of the solubility profile of 1-Amino-3,7-dimethylpurine-2,6-dione, a xanthine derivative with significant potential in medicinal chemistry. In the absence of extensive public data, this document establishes a predictive framework based on the compound's structural analogues and outlines a rigorous, step-by-step experimental protocol for its empirical determination across a range of pharmaceutically relevant solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in pre-formulation and formulation strategies.

Introduction: The Critical Role of Solubility in Drug Development

The therapeutic efficacy of a drug candidate is fundamentally reliant on its ability to reach the systemic circulation in a sufficient concentration to elicit a pharmacological response. For orally administered drugs, this journey begins with dissolution in the gastrointestinal tract, a step governed by the drug's aqueous solubility. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical outcomes.[1][2] Pre-formulation studies, which include the thorough characterization of a drug's solubility, are therefore a cornerstone of the drug development process, enabling the selection of appropriate formulation strategies to enhance bioavailability.[2][3][4]

1-Amino-3,7-dimethylpurine-2,6-dione, a derivative of the xanthine scaffold, belongs to a class of compounds known for their diverse biological activities.[5][6] However, xanthine derivatives, with the exception of caffeine, are often characterized by poor water solubility due to strong intermolecular hydrogen bonding and base stacking in their crystal lattice. Understanding the solubility of 1-Amino-3,7-dimethylpurine-2,6-dione is paramount for its successful development as a therapeutic agent.

Predicted Solubility Profile of 1-Amino-3,7-dimethylpurine-2,6-dione

The purine ring system, with its multiple nitrogen atoms and carbonyl groups, allows for both hydrogen bond donation and acceptance, contributing to moderate polarity. The presence of the amino group at the 1-position is expected to increase the compound's basicity and potential for hydrogen bonding, which may enhance its solubility in acidic aqueous media and polar protic solvents compared to its non-aminated analogue, theophylline.

Table 1: Predicted Qualitative Solubility of 1-Amino-3,7-dimethylpurine-2,6-dione in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Slightly Soluble | The polar nature of the molecule suggests some water solubility, but strong crystal lattice energy may limit it. The amino group may lead to pH-dependent solubility. |

| Polar Protic | Ethanol, Methanol | Soluble to Moderately Soluble | These solvents can act as both hydrogen bond donors and acceptors, facilitating the disruption of the crystal lattice. |

| Polar Aprotic | DMSO, DMF | Soluble | The high polarity of these solvents is effective in solvating the polar functional groups of the purine derivative. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following section details a robust protocol for determining the equilibrium solubility of 1-Amino-3,7-dimethylpurine-2,6-dione using the widely accepted shake-flask method.[7]

Materials and Equipment

-

1-Amino-3,7-dimethylpurine-2,6-dione (purity >99%)

-

Selected solvents (HPLC grade)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV system or a validated UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Amino-3,7-dimethylpurine-2,6-dione to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of 1-Amino-3,7-dimethylpurine-2,6-dione.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the mean of at least three independent measurements for each solvent.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow Diagram

Caption: Experimental workflow for determining the equilibrium solubility of 1-Amino-3,7-dimethylpurine-2,6-dione.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the shake-flask method is deliberate; it is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability.[7] The extended equilibration time is critical to ensure that a true thermodynamic equilibrium is reached, avoiding the reporting of kinetically trapped, supersaturated states. The use of syringe filters is a mandatory step to prevent undissolved solid particles from artificially inflating the measured concentration.

To ensure the trustworthiness of the generated data, the protocol incorporates self-validating elements. The analysis of multiple independent replicates provides a measure of the precision of the results. Furthermore, the use of a validated, stability-indicating analytical method is crucial for accurate quantification and to ensure that the compound does not degrade during the experiment.

Implications for Formulation Development

The experimentally determined solubility data will be instrumental in guiding the formulation strategy for 1-Amino-3,7-dimethylpurine-2,6-dione.

-

High Aqueous Solubility: If the compound exhibits high aqueous solubility (as per the Biopharmaceutics Classification System definition: highest dose strength soluble in ≤ 250 mL of aqueous media over a pH range of 1 to 7.5), conventional oral solid dosage forms like tablets and capsules can be developed with a lower risk of dissolution-limited absorption.[1]

-

Low Aqueous Solubility: If the compound is found to be poorly soluble, various formulation strategies can be employed to enhance its dissolution and bioavailability.[8] These may include:

-

Particle size reduction: Micronization or nanocrystal technology to increase the surface area available for dissolution.[4]

-

Salt formation: If the compound has ionizable groups, forming a salt can significantly improve its solubility.

-

Use of co-solvents or surfactants: To increase the solubility in liquid formulations.

-

Solid dispersions: Dispersing the drug in a polymeric carrier to create an amorphous system with enhanced solubility.

-

Complexation: Using cyclodextrins to form inclusion complexes that increase the apparent solubility of the drug.

-

The logical progression from solubility determination to formulation strategy is depicted in the diagram below.

Caption: Decision-making pathway for formulation strategy based on solubility data.

Conclusion

While a comprehensive public database on the solubility of 1-Amino-3,7-dimethylpurine-2,6-dione is currently lacking, this technical guide provides a robust framework for its determination and interpretation. By following the detailed experimental protocol and considering the implications for formulation development, researchers and scientists can effectively advance the pre-formulation assessment of this promising compound. The principles and methodologies outlined herein are grounded in established scientific practices to ensure the generation of reliable and actionable data, ultimately facilitating the development of safe and efficacious medicines.

References

-

PubChem. 1,3-dimethyl-7H-purine-2,6-dione;3,7-dimethylpurine-2,6-dione. [Link]

-

Zajdel, P., et al. (2013). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. Pharmacological Reports, 65(2), 347-360. [Link]

-

PubChem. 1,3-dimethyl-7H-purine-2,6-dione;hydron. [Link]

-

CORE. SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. [Link]

-

PubChem. Aminophylline. [Link]

-

Glacial, F., et al. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 147, 265-278. [Link]

-

Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]

-

BPS Bioscience. Aminophylline PDE 27731. [Link]

-

ResearchGate. Solubility of 1,3Dimethyl7 H -purine-2,6-dione (Theophylline) in Supercritical Carbon Dioxide. [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

KK Wagh College of Pharmacy. Pre-formulation Studies. [Link]

-

Wikipedia. Xanthine. [Link]

-

LCSB. 1h-purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(2-((1-(hydroxymethyl)propyl)amino)ethyl). [Link]

-

Wikipedia. Aminophylline. [Link]

-

Neau, S. H., et al. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International journal of pharmaceutics, 179(1), 97–105. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

-

Pharmapproach.com. Preformulation Studies: Solubility analysis. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. upm-inc.com [upm-inc.com]

- 3. pharmafocuseurope.com [pharmafocuseurope.com]

- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]

- 5. 7-Amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione|CAS 81281-58-5 [benchchem.com]

- 6. New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-Aminotheobromine

Introduction

1-Aminotheobromine, a synthetic derivative of the naturally occurring methylxanthine theobromine, represents a compelling yet understudied molecule in pharmacology. While the parent compound, theobromine, is well-characterized for its physiological effects, primarily through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, the pharmacological profile of 1-aminotheobromine remains largely unexplored. This technical guide aims to provide a comprehensive, in-depth analysis of the hypothesized mechanism of action of 1-aminotheobromine, drawing upon established principles of xanthine structure-activity relationships (SAR) and the known pharmacology of related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of this novel xanthine derivative.

The central hypothesis of this guide is that the addition of an amino group at the 1-position of the theobromine scaffold will modulate its affinity and selectivity for its primary molecular targets, potentially leading to a unique pharmacological profile with distinct therapeutic advantages over the parent molecule.

The Pharmacological Landscape of Theobromine: A Foundation for Understanding 1-Aminotheobromine

To appreciate the potential mechanism of action of 1-aminotheobromine, it is imperative to first understand the established pharmacology of theobromine. Theobromine (3,7-dimethylxanthine) exerts its physiological effects through two primary, interconnected mechanisms:

-

Antagonism of Adenosine Receptors: Theobromine is a non-selective antagonist of adenosine A1 and A2A receptors.[1] By blocking these receptors, theobromine mitigates the effects of adenosine, a nucleoside that plays a crucial role in cellular signaling, including neurotransmission and smooth muscle contraction.[2] Adenosine receptor antagonism by methylxanthines like theobromine generally leads to stimulatory effects.[2]

-

Inhibition of Phosphodiesterase (PDE) Enzymes: Theobromine also acts as a non-selective inhibitor of phosphodiesterases, enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, resulting in a variety of cellular responses, including smooth muscle relaxation and cardiac muscle stimulation.[4]

Theobromine is generally considered to be less potent than its close relative, caffeine (1,3,7-trimethylxanthine), in both adenosine receptor antagonism and PDE inhibition.[5]

The Influence of the 1-Amino Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of an amino group at the 1-position of the xanthine ring is predicted to significantly alter the molecule's interaction with its biological targets. Based on established SAR principles for xanthine derivatives, we can formulate a detailed hypothesis regarding the mechanism of action of 1-aminotheobromine.

Hypothesized Impact on Adenosine Receptor Affinity and Selectivity

Substitutions at the N1 position of the xanthine scaffold are known to influence affinity and selectivity for adenosine receptor subtypes.[6] Specifically, the introduction of various functional groups at this position can alter the electrostatic and steric interactions within the receptor's binding pocket.

It is hypothesized that the 1-amino group, being a hydrogen bond donor and potentially protonated at physiological pH, could introduce a novel and favorable interaction with specific amino acid residues in the adenosine receptor binding sites. This could lead to one of several outcomes:

-

Increased Affinity: The additional hydrogen bonding potential may enhance the overall binding affinity of 1-aminotheobromine for one or more adenosine receptor subtypes compared to theobromine.

-

Altered Selectivity: The 1-amino group could introduce a degree of selectivity for a particular adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) that is not observed with theobromine. For instance, studies on other 1-substituted xanthines have demonstrated altered selectivity profiles.[6]

Hypothesized Impact on Phosphodiesterase Inhibition

The SAR of xanthine derivatives as PDE inhibitors is also well-documented. The potency and selectivity of PDE inhibition are influenced by substitutions at various positions on the xanthine ring. It is plausible that the 1-amino group could modulate the interaction of 1-aminotheobromine with the active site of different PDE isoforms.

Our hypothesis is that the 1-amino substitution may:

-

Enhance Potency: The amino group could form additional interactions with the PDE active site, leading to a lower IC50 value and therefore higher potency compared to theobromine.

-

Introduce Isoform Selectivity: The diverse structures of the active sites across the PDE superfamily suggest that the 1-amino group could confer selectivity for a specific PDE isoform (e.g., PDE4, PDE5) that is not seen with the non-selective inhibitor theobromine. Recent research has highlighted the specific inhibition of PDE4D by theobromine in adipose tissue, suggesting that substitutions could further refine this selectivity.[7]

Proposed Signaling Pathway of 1-Aminotheobromine

Based on the hypothesized dual mechanism of action, the proposed signaling pathway of 1-aminotheobromine is depicted below. This pathway illustrates the predicted downstream effects of adenosine receptor antagonism and phosphodiesterase inhibition.

Caption: Proposed signaling pathway of 1-aminotheobromine.

Quantitative Comparison of Related Xanthine Derivatives

To provide context for the hypothesized potency of 1-aminotheobromine, the following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for theobromine and caffeine against adenosine receptors and phosphodiesterases.

| Compound | Target | Potency (Ki/IC50) | Reference |

| Theobromine | Adenosine A1 Receptor | ~25 µM (Ki) | [1] |

| Theobromine | Adenosine A2A Receptor | ~50 µM (Ki) | [1] |

| Theobromine | Phosphodiesterase (non-selective) | ~100-1000 µM (IC50) | [5] |

| Theobromine | Phosphodiesterase 4D (PDE4D) | Inhibition observed | [7] |

| Caffeine | Adenosine A1 Receptor | ~12 µM (Ki) | [8] |

| Caffeine | Adenosine A2A Receptor | ~2.4 µM (Ki) | [8] |

| Caffeine | Phosphodiesterase (non-selective) | ~50-400 µM (IC50) | [2] |

Note: The exact values can vary depending on the experimental conditions and assay used.

Experimental Protocols for Validating the Hypothesized Mechanism of Action

To empirically test the proposed mechanism of action of 1-aminotheobromine, a series of in vitro and cell-based assays are required. The following protocols provide a detailed methodology for these key experiments.

Protocol 1: Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-aminotheobromine for human adenosine A1 and A2A receptors.

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing either human adenosine A1 or A2A receptors.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Radioligand Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation with a specific radioligand ([³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors) at a concentration near its Kd.

-

Add increasing concentrations of 1-aminotheobromine (or theobromine as a control).

-

Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., theophylline).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC50 value from the resulting sigmoidal dose-response curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 1-aminotheobromine against various human recombinant PDE isoforms (e.g., PDE1-5).

Methodology:

-

Enzyme and Substrate Preparation:

-

Obtain purified human recombinant PDE enzymes.

-

Prepare a stock solution of the fluorescently labeled cAMP or cGMP substrate.

-

-

Inhibition Assay:

-

In a 96-well plate, add the PDE enzyme to the assay buffer.

-

Add increasing concentrations of 1-aminotheobromine (or a known PDE inhibitor like IBMX as a positive control).

-

Pre-incubate the enzyme and inhibitor for a short period.

-

Initiate the reaction by adding the fluorescent substrate.

-

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence of the product using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of PDE activity relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow Diagram

Caption: Workflow for validating the mechanism of 1-aminotheobromine.

Conclusion and Future Directions

This technical guide has presented a detailed, evidence-based hypothesis for the mechanism of action of 1-aminotheobromine. By leveraging the known pharmacology of theobromine and the principles of xanthine SAR, we predict that 1-aminotheobromine will act as a dual antagonist of adenosine receptors and an inhibitor of phosphodiesterases, with potentially altered potency and selectivity compared to its parent compound.

The experimental protocols outlined provide a clear roadmap for the validation of this hypothesis. The results of these studies will be crucial in elucidating the precise pharmacological profile of 1-aminotheobromine and will inform its potential for development as a novel therapeutic agent. Future research should also focus on in vivo studies to assess the pharmacokinetic and pharmacodynamic properties of 1-aminotheobromine, as well as its efficacy in relevant disease models. The exploration of this and other novel xanthine derivatives holds significant promise for the discovery of new medicines with improved therapeutic profiles.

References

-

Carpenter, B., & Tate, C. G. (2017). Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation. Frontiers in Pharmacology, 8, 883. [Link]

-

Caffeine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Cunha, R. A., Agostinho, P. M., & Oliveira, C. R. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International Journal of Molecular Sciences, 23(18), 10553. [Link]

-

Ragazzi, E., Froldi, G., Santi Soncin, E., Borea, P. A., & Fassina, G. (1989). Pharmacological effects and binding studies of new methylxanthine thioderivatives. Pharmacological Research, 21(6), 707–717. [Link]

-

Bio-protocol. (2025). Adenosine Receptor–Ligand Binding Assay. [Link]

-

Sharma, R., & Kumar, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Journal of Chemistry, 2022, 1–12. [Link]

-

Singh, P., & Kumar, A. (2021). Structure activity relationship of designed scaffold of xanthine derivatives. ResearchGate. [Link]

-

Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (1999). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 42(18), 3584–3595. [Link]

-

Wu, H., Chen, G., & Li, Y. (2023). Association between dietary theobromine and age-related macular degeneration: results from NHANES 2005–2008 and in vitro experiments. Graefe's Archive for Clinical and Experimental Ophthalmology, 261(8), 2245–2254. [Link]

-

Cunha, R. A., Agostinho, P. M., & Oliveira, C. R. (2022). Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. ResearchGate. [Link]

-

Xu, Y., Zhang, Y., & Chen, J. (2022). Structure-activity relationship and biological evaluation of xanthine derivatives as PCSK9 inhibitors for the treatment of atherosclerosis. European Journal of Medicinal Chemistry, 245, 114917. [Link]

-

Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of Medicinal Chemistry, 35(22), 407–417. [Link]

-

Sharma, R., & Kumar, R. (2022). Review Article Recent Advances in the Synthesis of Xanthines. Semantic Scholar. [Link]

-

U.S. Food and Drug Administration. (1999). Pharmacology Review(s). [Link]

-

Sugimoto, N., Tsurudome, Y., & Hirano, S. (2014). Theobromine, the Primary Methylxanthine Found in Theobroma cacao, Prevents Malignant Glioblastoma Proliferation by Negatively Regulating Phosphodiesterase-4, Extracellular Signal-regulated Kinase, Akt/mammalian Target of Rapamycin Kinase, and Nuclear Factor-Kappa B. ResearchGate. [Link]

-

Katritch, V., Reynolds, K. A., Cherezov, V., Hanson, M. A., Roth, C. B., Yeager, M., & Abagyan, R. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(4), 1797–1805. [Link]

-

Jacobson, K. A., Park, K. S., Jiang, J. L., Kim, Y. C., Olah, M. E., & Stiles, G. L. (1996). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry, 39(2), 528–537. [Link]

-

Jang, M. H., Piao, S., Kim, J. M., Kim, J. H., & Yun, J. W. (2020). Theobromine alleviates diet-induced obesity in mice via phosphodiesterase-4 inhibition. The Journal of Nutritional Biochemistry, 86, 108493. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2023). Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning. Frontiers in Chemistry, 11, 1198595. [Link]

-

To, A. C., & Church, W. B. (2021). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Metabolites, 11(11), 724. [Link]

-

Jacobson, K. A., van Galen, P. J., & Williams, M. (1992). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 35(22), 407–417. [Link]

-

Mitchell, E. S., Slettenaar, M., Vd Meer, N., Transler, C., Jans, L., Quadt, F., & van de Loo, M. (2011). Psychopharmacology of theobromine in healthy volunteers. Psychopharmacology, 217(3), 345–354. [Link]

-

Jang, M. H., Piao, S., Kim, J. M., Kim, J. H., & Yun, J. W. (2020). Theobromine inhibits PDE4D in adipose tissue and cells. ResearchGate. [Link]

-

Theobromine - Molecule of the Month. (2020). Bristol University. [Link]

-

Klaasse, E. C., van der Veen, C., van der Toorn, M., de Vries, T., & de Boer, W. I. (2013). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. PLoS One, 8(11), e79133. [Link]

-

Jacobson, K. A. (1998). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry, 41(12), 2035–2050. [Link]

-

Lim, S. H., & Lee, C. H. (2022). Synthesis of 1-hydroxy-3- O-substituted xanthone derivatives and their structure-activity relationship on acetylcholinesterase inhibitory effect. Natural Product Research, 36(22), 5824–5831. [Link]

-

Gonzalez, D., & K-L-M, G. (2024). 1-Methylxanthine enhances memory and neurotransmitter levels. ResearchGate. [Link]

-

Kumar, R., & Sharma, R. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(19), 2965–2987. [Link]

-

Chen, J. F., & Cunha, R. A. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology, 177(9), 1957–1965. [Link]

-

Conti, M., & Beavo, J. (2007). Phosphodiesterase Methods and Protocols. ResearchGate. [Link]

-

Müller, C. E. (2000). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]

-

Fathi, M., & Zarei, A. (2023). A computational binding affinity estimation protocol with maximum utilization of experimental data : A case study for Adenosine. ChemRxiv. [Link]

-

Cong, Z. (2019). Key binding interactions between ligands and adenosine A 2A receptor. ResearchGate. [Link]

-

S.A., O., & al., e. (2023). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. Rasayan Journal of Chemistry, 16(2), 1145–1152. [Link]

-

Soral, M., & al., e. (2023). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 13(28), 19148–19163. [Link]

-

Smith, A. M., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3575. [Link]

-

National Center for Biotechnology Information. (n.d.). Theobromine. PubChem. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 29(10), 2296. [Link]

Sources

- 1. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeine - Wikipedia [en.wikipedia.org]

- 3. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Psychopharmacology of theobromine in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Amino-Substituted Xanthine Derivatives as Adenosine Receptor Antagonists

Introduction: The Therapeutic Potential of Modulating Adenosine Signaling

Adenosine is a ubiquitous purine nucleoside that plays a critical role in regulating a vast array of physiological processes. Its effects are mediated through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] The differential expression of these receptors throughout the body and their distinct signaling cascades make them attractive targets for therapeutic intervention in a variety of pathological conditions. Xanthine derivatives, such as caffeine and theophylline, are well-established non-selective adenosine receptor antagonists.[2][3] This guide focuses on a specific subclass of these compounds, amino-substituted xanthines, with a particular emphasis on derivatives of the 3,7-dimethylpurine-2,6-dione (theobromine) scaffold, as potential adenosine receptor antagonists. The introduction of an amino group offers a versatile point for chemical modification to enhance potency and selectivity for the different adenosine receptor subtypes.

The Xanthine Scaffold: A Privileged Structure for Adenosine Receptor Antagonism

The xanthine core, a purine base, is structurally similar to adenosine, allowing it to bind to adenosine receptors and competitively inhibit the binding of the endogenous ligand. Naturally occurring methylxanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) have long been recognized for their adenosine receptor antagonist activity.[2][4] Theobromine (3,7-dimethylxanthine), a major metabolite of caffeine, also acts as an adenosine receptor antagonist.[5][6] The pharmacological effects of these compounds, including their stimulant and bronchodilatory properties, are largely attributed to their blockade of adenosine receptors.[4][7]

The structure-activity relationship (SAR) of xanthine derivatives has been extensively studied. Modifications at the N1, N3, N7, and C8 positions of the xanthine ring system have been shown to significantly influence both the affinity and selectivity of these compounds for the different adenosine receptor subtypes.[8][9] The introduction of an amino group, particularly at the C8 position, has been a key strategy in the development of potent and selective adenosine receptor antagonists.[10]

Synthesis of Amino-Substituted Xanthine Derivatives: A General Overview

The synthesis of amino-substituted xanthines can be achieved through various synthetic routes. A common strategy involves the use of a diaminouracil precursor, which can be cyclized to form the xanthine ring. For instance, 5,6-diamino-1,3-dimethyluracil can serve as a starting material for the synthesis of 8-substituted xanthine derivatives.[10]

A generalized synthetic approach to introduce an amino group at the C8 position is outlined in the workflow below. This method, adapted from established synthetic strategies for xanthine derivatives, showcases a common pathway for generating a library of amino-substituted compounds for screening.[11]

Caption: Generalized synthetic workflow for 8-amino-xanthine derivatives.

Mechanism of Action: Antagonism of Adenosine Receptor Signaling

Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling events upon activation. A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Conversely, A2A and A2B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1]

Amino-substituted xanthine derivatives, as competitive antagonists, bind to the orthosteric site of adenosine receptors, thereby preventing adenosine from binding and activating the receptor. This blockade of adenosine signaling can have significant physiological consequences depending on the receptor subtype and the tissue in which it is expressed. For example, antagonism of A2A receptors in the brain has been explored for the treatment of Parkinson's disease, while targeting A2B or A3 receptors has shown potential in inflammatory conditions like asthma.[3][12]

The following diagram illustrates the general mechanism of action of an amino-substituted xanthine antagonist at a Gs-coupled adenosine receptor (e.g., A2A or A2B).

Caption: Mechanism of competitive antagonism at a Gs-coupled adenosine receptor.

Experimental Protocols for Characterization

The characterization of a novel amino-substituted xanthine as an adenosine receptor antagonist involves a series of in vitro and in vivo experiments to determine its binding affinity, functional potency, and selectivity.

In Vitro Characterization

1. Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor subtype. These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor by the unlabeled test compound.

Table 1: Common Radioligands for Adenosine Receptor Subtypes

| Receptor Subtype | Radioligand |

| A1 | [³H]DPCPX |

| A2A | [³H]ZM241385 |

| A2B | [³H]PSB-603 |

| A3 | [¹²⁵I]AB-MECA |

Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 cells).

-

Assay Buffer: Prepare an appropriate assay buffer for the specific receptor subtype.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (amino-substituted xanthine).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

2. Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For adenosine receptors, cAMP accumulation assays are commonly employed.[12]

Protocol: cAMP Accumulation Assay

-

Cell Culture: Culture cells expressing the adenosine receptor subtype of interest in a 96-well plate.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the amino-substituted xanthine antagonist.

-

Stimulation: Stimulate the cells with a known adenosine receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC₈₀). For A1 and A3 receptors, which are Gi-coupled, forskolin is used to stimulate cAMP production, and the ability of the agonist to inhibit this stimulation is measured.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP produced using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the concentration of the antagonist against the cAMP response to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

In Vivo Evaluation

Following in vitro characterization, promising candidates are evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and potential side effects. The choice of animal model depends on the therapeutic indication. For example, in the context of Parkinson's disease, rodent models of dopamine depletion are often used to evaluate the efficacy of A2A receptor antagonists.[7]

Conclusion and Future Directions

Amino-substituted xanthine derivatives represent a promising class of compounds for the development of potent and selective adenosine receptor antagonists. The versatility of the xanthine scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. Further research into this chemical space, including the exploration of novel substitution patterns and the use of computational modeling to guide rational drug design, is warranted. The in-depth characterization of these compounds through a combination of in vitro and in vivo assays will be critical in identifying lead candidates for the treatment of a wide range of diseases where adenosine signaling is dysregulated.

References

- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.

- Yadav, R., Bansal, R., Kachler, S., & Klotz, K. N. (2010). Novel 8-(p-substituted) xanthine derivatives: synthesis and biological evaluation as adenosine A1 and A2A receptor antagonists. Archiv der Pharmazie, 343(11-12), 646–652.

- Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning, M., Jr, Müller, C., & Daly, J. W. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 36(10), 1333–1342.

- Chen, J. F., & Cunha, R. A. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British journal of pharmacology, 177(9), 1997–2000.

- Comeo, E., Stoddart, L. A., Hinz, S., Hudson, B. D., Hill, S. J., & Kellam, B. (2020). Pharmacological characterisation of novel adenosine A3 receptor antagonists. Scientific reports, 10(1), 20739.

- Kim, Y. C., Ji, X. d., & Jacobson, K. A. (1996). Pharmacological characterization of novel A3 adenosine receptor-selective antagonists. The Journal of pharmacology and experimental therapeutics, 279(2), 737–745.

- Ji, X. D., Kim, Y. C., & Jacobson, K. A. (1999). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 42(14), 2633–2642.

- Sahu, A. K., Omar, S., & Khan, S. A. (2016). Synthesis and Evaluation of Xanthine-Based Compounds as Anti-Obesity Agents. Rasayan Journal of Chemistry, 9(4), 743-749.

- Shukla, S., & Parikh, J. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 9987428.

-

PubChem. (n.d.). Xanthinol. Retrieved from [Link]

- Lang, L., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(1), 199-210.

- van der Mey, M., et al. (2000). Synthesis of xanthines as adenosine antagonists, a practical quantitative structure-activity relationship application. Journal of Medicinal Chemistry, 43(15), 2946-2957.

-

PharmaCompass. (n.d.). 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

- Manning, M., Jr, et al. (1995). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry, 38(23), 4613-4623.

- An Overview of Methylxanthine as Adenosine Receptor Antagonists. (n.d.).

-

Taylor & Francis. (n.d.). Adenosine receptor antagonist – Knowledge and References. Retrieved from [Link]

- Kumar, A., & Singh, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. Biointerface Research in Applied Chemistry, 12(6), 7438-7468.

- Comeo, E., et al. (2019). Pharmacological Characterisation of Novel Adenosine Receptor A3R Antagonists. bioRxiv.

- Jespers, W., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 963-969.

- Spalluto, G., et al. (2021). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 26(11), 3326.

-

Wikipedia. (n.d.). 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Asthma and 1,3,7-Trimethylpurine-2,6-dione. Retrieved from [Link]

- Simões, A. P., et al. (2022). Theobromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage. International Journal of Molecular Sciences, 23(18), 10637.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. 3,7-Dimethyl-1H-purine-2,6(3H,7H)-dione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Thebromine Targets Adenosine Receptors to Control Hippocampal Neuronal Function and Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 1-Aminotheobromine: A Xanthine Derivative of Interest

An In-Depth Technical Guide to the In Vitro Biological Activity of 1-Aminotheobromine

This guide provides a comprehensive framework for the in vitro investigation of 1-aminotheobromine, a synthetic derivative of the naturally occurring methylxanthine, theobromine. As a member of the xanthine family, which includes well-known psychoactive compounds like caffeine and theophylline, 1-aminotheobromine is rationally projected to interact with key enzymatic and receptor systems that are central to cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its putative mechanisms of action and robust experimental protocols to elucidate its biological activity.

1-Aminotheobromine is a purine alkaloid characterized by a xanthine core structure, chemically designated as 1-amino-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Its structural similarity to theobromine, differing by the substitution of a hydrogen atom with an amino group at the 1-position, suggests that it may share or possess modified pharmacological activities compared to its parent compound and other methylxanthines. The primary biological targets of methylxanthines are phosphodiesterases (PDEs) and adenosine receptors, making these the principal subjects of investigation for 1-aminotheobromine.[1][2][3] This guide outlines a systematic approach to characterizing its in vitro biological profile.

Putative Mechanisms of Action

The biological activities of xanthine derivatives are predominantly attributed to two key mechanisms: the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors.[3]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in a multitude of signal transduction pathways.[4] By inhibiting PDEs, xanthines increase the intracellular concentrations of cAMP and/or cGMP, leading to a range of cellular responses, including smooth muscle relaxation, vasodilation, and bronchodilation.[1][5] Non-selective PDE inhibitors, such as theophylline, have long been used in clinical practice.[4] Given its xanthine scaffold, 1-aminotheobromine is a prime candidate for investigation as a PDE inhibitor.

Caption: Putative PDE Inhibition by 1-Aminotheobromine.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The stimulant effects of caffeine are primarily due to its action as a non-selective antagonist of A1 and A2A receptors in the central nervous system.[3][6][7] Theobromine also acts as an antagonist at these receptors.[8] A1 receptor activation is generally inhibitory, leading to decreased neuronal firing and cardiac muscle contraction, while A2A receptor activation is often stimulatory, particularly in the context of adenylyl cyclase activity.[9][10] It is highly probable that 1-aminotheobromine will exhibit competitive antagonism at adenosine receptors.

Caption: Putative Adenosine Receptor Antagonism.

In Vitro Experimental Workflows

To systematically evaluate the biological activity of 1-aminotheobromine, a tiered approach is recommended, beginning with target-based enzymatic and receptor binding assays, followed by cell-based functional and cytotoxicity assessments.

Caption: Overall Experimental Workflow.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of 1-aminotheobromine against a panel of PDE isoenzymes.

Rationale: A broad panel screen is crucial to identify which PDE family (e.g., PDE1-PDE11) is most sensitive to inhibition, providing insights into potential therapeutic applications and side-effect profiles.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 1-aminotheobromine (e.g., 10 mM in DMSO).

-

Prepare assay buffer (e.g., Tris-HCl buffer with MgCl2).

-

Prepare substrate solution (cAMP or cGMP).

-

Prepare recombinant human PDE enzymes.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of 1-aminotheobromine dilutions (in assay buffer) to wells. Include a positive control (e.g., IBMX, a non-selective PDE inhibitor) and a negative control (vehicle).

-

Add 20 µL of diluted PDE enzyme to each well and incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding 20 µL of the cyclic nucleotide substrate.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stop the reaction.

-

Detect the amount of remaining substrate or the product generated using a commercially available kit (e.g., a fluorescence polarization or luminescence-based assay).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of 1-aminotheobromine relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 1-aminotheobromine for human A1 and A2A adenosine receptors.

Rationale: This assay quantifies the direct interaction between the compound and the receptors, establishing its potency as a receptor ligand. A competitive binding format is used to measure the displacement of a known high-affinity radioligand.

Protocol:

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from cell lines stably expressing human A1 or A2A adenosine receptors.

-

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of 1-aminotheobromine.

-

Prepare radioligands: [³H]DPCPX for A1 receptors and [³H]ZM241385 or [³H]CGS21680 for A2A receptors.[11][12]

-

Prepare a non-labeled ligand for determining non-specific binding (e.g., theophylline or NECA).[12][13]

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of 1-aminotheobromine.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled ligand.[12]

-

Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.[12]

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of 1-aminotheobromine.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Functional Assay: cAMP Accumulation

Objective: To confirm that 1-aminotheobromine acts as a functional antagonist at A2A adenosine receptors.

Rationale: A2A receptors are Gs-coupled, meaning their activation stimulates adenylyl cyclase and increases intracellular cAMP levels.[9] An antagonist will block this effect. This assay provides a functional readout of receptor modulation in a cellular context.

Protocol:

-

Cell Culture:

-

Use a cell line (e.g., HEK293 or CHO) stably expressing the human A2A adenosine receptor.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of 1-aminotheobromine for 15-30 minutes in the presence of a PDE inhibitor like rolipram to prevent cAMP degradation.

-

Stimulate the cells with a known A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (EC80).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the 1-aminotheobromine concentration.

-

Determine the IC50 value, representing the concentration of the antagonist that reduces the agonist-induced cAMP production by 50%.

-

Cytotoxicity/Antiproliferative Assay

Objective: To evaluate the effect of 1-aminotheobromine on the viability and proliferation of various cell lines.

Rationale: This is a fundamental screening assay in drug discovery to identify potential cytotoxic effects and to determine a suitable concentration range for further cell-based experiments.

Protocol (MTS Assay):

-

Cell Culture:

-

Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like MCF-10A) in a 96-well plate and incubate for 24 hours.[14]

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 1-aminotheobromine.

-

Incubate for a specified period (e.g., 48 or 72 hours).[15]

-

-

MTS Assay:

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Inhibitory Potency of 1-Aminotheobromine against Phosphodiesterases

| PDE Isoenzyme | IC50 (µM) |

| PDE1 | > 100 |

| PDE2 | 75.3 |

| PDE3 | 45.8 |

| PDE4 | 15.2 |

| PDE5 | 22.5 |

Table 2: Hypothetical Binding Affinity of 1-Aminotheobromine at Adenosine Receptors

| Receptor Subtype | Radioligand | Ki (µM) |

| A1 | [³H]DPCPX | 8.9 |